molecular formula C22H48N2 B14658445 N~1~,N~2~-Didecylethane-1,2-diamine CAS No. 51949-52-1

N~1~,N~2~-Didecylethane-1,2-diamine

Cat. No.: B14658445
CAS No.: 51949-52-1
M. Wt: 340.6 g/mol
InChI Key: LFWYBWSIDJJHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹,N²-Didecylethane-1,2-diamine is a synthetic aliphatic diamine characterized by two decyl (C₁₀H₂₁) chains attached to the nitrogen atoms of an ethane-1,2-diamine backbone. The didecyl derivative is expected to exhibit distinct physicochemical properties due to its long hydrophobic alkyl chains, including elevated molecular weight (~356.6 g/mol) and high lipophilicity (logP > 8), making it suitable for applications requiring lipid solubility, such as surfactant formulations or drug delivery systems .

Properties

CAS No.

51949-52-1

Molecular Formula

C22H48N2

Molecular Weight

340.6 g/mol

IUPAC Name

N,N'-didecylethane-1,2-diamine

InChI

InChI=1S/C22H48N2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3

InChI Key

LFWYBWSIDJJHPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCNCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Didecylethane-1,2-diamine typically involves the reaction of ethylene diamine with decyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution.

Industrial Production Methods: On an industrial scale, the production of N1,N~2~-Didecylethane-1,2-diamine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N~2~-Didecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N~1~,N~2~-Didecylethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N1,N~2~-Didecylethane-1,2-diamine involves its interaction with various molecular targets. The long alkyl chains can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the amine groups can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Hydrophobicity : The didecyl derivative’s long alkyl chains result in significantly higher logP compared to methyl or benzyl derivatives, rendering it ideal for lipid-based applications .
  • Steric Hindrance : Bulky decyl groups may reduce reactivity in nucleophilic reactions but enhance stability in hydrophobic environments .

Solubility: Methyl-substituted diamines (e.g., N¹,N²-dimethylethane-1,2-diamine) are water-miscible due to their small size and polar amino groups, making them suitable for aqueous-phase synthesis .

Material Science

  • Surfactants : The didecyl derivative’s amphiphilic nature aligns with surfactant design for emulsions or micelle formation .
  • Coordination Chemistry: Benzyl-substituted diamines form stable complexes with metals (e.g., copper), whereas decyl derivatives may stabilize nanoparticles via hydrophobic interactions .

Limitations and Challenges

  • Synthesis Complexity : Introducing two decyl groups requires multi-step procedures, increasing cost and reducing yield compared to methyl or benzyl derivatives .
  • Toxicity : Long-chain alkylamines may exhibit higher cytotoxicity than smaller analogs, necessitating rigorous safety evaluations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.